2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride is a heterocyclic organic compound. It is known for its complex structure, which includes an indole moiety fused with a naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3a,4-Tetrahydro-3-ethyl-1H-indolo[3,2,1-de][1,5]naphthyridine-6-carboxylic acid methyl ester monohydrochloride
- 4,7-Dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene
Uniqueness
2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride is unique due to its specific ring structure and the presence of both indole and naphthyridine moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
92446-57-6 |
---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12;/h1-2,4,6,12,15H,3,5,7-9H2;1H |
InChI Key |
OOYHTKAIYUJMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CCN2)C4=CC=CC=C4N3C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.